molecular formula C17H12ClNO3 B1351367 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 116734-25-9

6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1351367
M. Wt: 313.7 g/mol
InChI Key: FXTAXDJWNKIIHF-UHFFFAOYSA-N
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Description

“6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12ClNO312. It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in medicinal chemistry3.



Synthesis Analysis

Quinoline derivatives, including “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid”, have been synthesized using various protocols. These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach3. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound3.



Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” consists of a benzene ring fused with a pyridine moiety1. The compound also contains a methoxy group (-OCH3) attached to the phenyl ring and a carboxylic acid group (-COOH) attached to the quinoline ring1.



Chemical Reactions Analysis

Quinoline derivatives, including “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid”, have been involved in various chemical reactions. For instance, they have been used as potent inhibitors of alkaline phosphatases4. The structural build-up of the synthesized compounds was based on spectro-analytical data4.



Physical And Chemical Properties Analysis

The compound “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” has a molecular weight of 313.741. Its purity is reported to be 95%1.


Scientific Research Applications

Synthetic Applications

6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid and its derivatives play a significant role in chemical synthesis. They are utilized in the synthesis of various quinoline compounds, which have diverse applications in medicinal chemistry. For instance, a study explored the microwave irradiation and conventional heating methods for synthesizing amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating the efficiency of these methods in obtaining compounds with potential anticancer properties (Bhatt et al., 2015). Additionally, the synthesis of Cd(II) complexes from 2-phenylquinoline derivatives, including 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, has been reported, highlighting their application in creating compounds with fluorescent behavior and antibacterial activities (Lei et al., 2014).

Antimicrobial and Anticancer Research

Quinoline derivatives, including 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, have been extensively studied for their antimicrobial and anticancer activities. Research indicates that these compounds exhibit significant antimicrobial properties against various microorganisms, including gram-negative bacteria and Staphylococcus aureus (Agui et al., 1977). Furthermore, some derivatives have shown promising anticancer activities, particularly against carcinoma cell lines, demonstrating their potential as novel anticancer agents (Bhatt et al., 2015).

Fluorophore Development

Another interesting application of quinoline derivatives is in the development of novel fluorophores. For example, studies have explored the synthesis and photophysical properties of azole-quinoline-based fluorophores, demonstrating their potential use in biomedical analysis due to their strong fluorescence in various solvent polarities (Padalkar & Sekar, 2014). Such compounds can be essential tools in biochemical and medical research, enabling the study of biological systems through fluorescence-based techniques.

ConclusionIn summary, 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid and its derivatives are valuable in the field of chemical synthesis, particularly for developing compounds with antimicrobial, anticancer, and fluorescence properties. These applications demonstrate the broad utility of this compound in scientific research,

Scientific Research Applications of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic Acid

Synthesis and Chemical Applications

  • Microwave Irradiation in Synthesis : Research highlights the use of microwave irradiation and conventional heating methods for synthesizing amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, exhibiting potential in anticancer activities. This study underscores the efficiency of these methods in pharmaceutical synthesis (Bhatt, Agrawal, & Patel, 2015).
  • Formation of Cd(II) Complexes : Another study focuses on synthesizing cadmium complexes using carboxyl functionalized 2-phenylquinoline derivatives. These complexes demonstrate promising fluorescent behavior and antibacterial activities, indicating their potential in medicinal chemistry (Lei et al., 2014).

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity : Quinoline derivatives have been studied for their antimicrobial properties. A notable research shows certain derivatives exhibiting significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, suggesting their potential as antimicrobial agents (Agui et al., 1977).
  • Cancer Research : The potential of these compounds in cancer research is also significant. Certain synthesized compounds displayed strong anticancer activity, particularly against carcinoma cell lines, indicating their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Fluorophore Development

  • Photophysical Properties Study : Research into azole-quinoline-based fluorophores shows these compounds' potential in biomedical analysis. Their study in various solvent polarities using UV–vis and fluorescence spectroscopy indicates their utility in biochemistry and medicine (Padalkar & Sekar, 2014).

Safety And Hazards

Specific safety and hazard information for “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” is not available in the retrieved data. However, it’s always important to handle chemical compounds with appropriate safety measures.


properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(18)4-7-15(13)19-16/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTAXDJWNKIIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401483
Record name 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

CAS RN

116734-25-9
Record name 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KA Metwally, LM Abdel-Aziz, ESM Lashine… - Bioorganic & medicinal …, 2006 - Elsevier
A new series of 2-arylquinoline-4-carboxylic acid hydrazide–hydrazones was synthesized using an appropriate synthetic route. All the target compounds were evaluated for their in vitro …
Number of citations: 168 www.sciencedirect.com
Y Wu, Z Chen, Y Liu, L Yu, L Zhou, S Yang… - Bioorganic & medicinal …, 2011 - Elsevier
A series of novel fused heterocycle methyl esters were designed and synthesized as human nonpancreatic secretory phospholipase A 2 (hnps-PLA 2 ) competitive inhibitors. Among the …
Number of citations: 13 www.sciencedirect.com
R Kumar - World Journal of Pharmaceutical …, 2023 - wjpr.s3.ap-south-1.amazonaws.com
Isatin (1H-Indole-2, 3-dione) is a small nitrogen containing heterocyclic chemical moiety. It possesses an indole scaffold substituted with carbonyl groups at 2 nd and 3 rd position. It is …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
G Uppal, S Bala, S Kamboj, M Saini - Der Pharma Chemica, 2011 - researchgate.net
This review includes detailed study of structures of various hydrazones synthesized and evaluated for their antimicrobial activity. Hydrazone is a class of organic compounds with …
Number of citations: 59 www.researchgate.net
B Narasimhan, P Kumar, D Sharma - Acta Pharmaceutica …, 2010 - actapharmsci.com
Hydrazides and hydrazones are present in many of the bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications. This …
Number of citations: 76 www.actapharmsci.com
M Asif - Int. J. Adv. Chem, 2014 - researchgate.net
Hydrazones considered as an important class of compounds for new drug development. Hydrazones are present in many of the bioactive compounds having wide interest because of …
Number of citations: 29 www.researchgate.net

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